An In-depth Technical Guide to the Chemical Properties of (S)-(+)-2-Chloropropan-1-ol
An In-depth Technical Guide to the Chemical Properties of (S)-(+)-2-Chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-(+)-2-Chloropropan-1-ol, a significant chiral building block in organic synthesis. This document includes key physical data, reactivity profiles, detailed experimental protocols, and safety information tailored for professionals in research and drug development.
Physicochemical Properties
(S)-(+)-2-Chloropropan-1-ol is a chiral halogenated alcohol valued for its bifunctional nature, which makes it a versatile intermediate in asymmetric synthesis.[1] The physical properties of 2-chloropropan-1-ol and its (S)-enantiomer are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃H₇ClO | [2] |
| Molecular Weight | 94.54 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 133-134 °C (racemate) | |
| 70.3 °C at 75 mmHg ((S)-enantiomer) | ||
| Density | 1.103 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.438 | |
| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol, ether, and acetone. | |
| Vapor Pressure | 3.68 mmHg at 25°C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (S)-(+)-2-Chloropropan-1-ol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the related compound 2-chloropropane shows two distinct proton environments, and the ¹³C NMR spectrum indicates two different carbon environments due to molecular symmetry.[4][5][6] For (S)-(+)-2-Chloropropan-1-ol, one would expect a more complex spectrum due to the chirality and the presence of the hydroxyl group.
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Infrared (IR) Spectroscopy: The IR spectrum of the related 2-chloropropane displays characteristic peaks for C-H and C-Cl bonds.[7][8] The IR spectrum of (S)-(+)-2-Chloropropan-1-ol would additionally feature a broad absorption band characteristic of the O-H stretching of the alcohol functional group.
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Mass Spectrometry (MS): Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of chloropropanols.[9][10][11] The NIST WebBook provides mass spectrum data for (S)-(+)-2-Chloro-1-propanol.[2]
Chemical Reactivity
(S)-(+)-2-Chloropropan-1-ol is a valuable chiral synthon due to the reactivity of its two functional groups: the primary alcohol and the secondary chloride.[1]
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Nucleophilic Substitution: The chlorine atom is a good leaving group and is susceptible to nucleophilic attack, allowing for the introduction of various functional groups such as ethers, esters, and amines.[1]
-
Alcohol Reactions: The primary hydroxyl group can undergo typical alcohol reactions, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification.[1]
-
Dehydrohalogenation: In the presence of a base, (S)-(+)-2-Chloropropan-1-ol can undergo intramolecular dehydrohalogenation to form the corresponding chiral epoxide, (S)-methyloxirane (propylene oxide). This is a key reaction for the stereoselective synthesis of other chiral molecules.[1]
Caption: Key chemical transformations of (S)-(+)-2-Chloropropan-1-ol.
Experimental Protocols
A common route to chiral 2-chloro-1-alkanols involves the reduction of the corresponding 2-chloroalkanoic acid, which can be synthesized from a chiral amino acid.[12] The following is a representative protocol adapted from the synthesis of (S)-2-chloropropanoic acid from (S)-alanine.[12]
-
Diazotization of (S)-Alanine:
-
Dissolve (S)-alanine in 5 N hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.[12]
-
Cool the mixture to 0 °C in an ice/salt bath.[12]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while vigorously stirring and maintaining the temperature below 5 °C.[12]
-
Allow the reaction to proceed for several hours, then let it stand overnight at room temperature.[12]
-
Remove dissolved nitrogen oxides by evacuating the flask with stirring.[12]
-
-
Extraction of (S)-2-Chloropropanoic Acid:
-
Purification of (S)-2-Chloropropanoic Acid:
-
Reduction to (S)-(+)-2-Chloropropan-1-ol:
-
The resulting (S)-2-chloropropanoic acid can be reduced to (S)-(+)-2-chloropropan-1-ol using a suitable reducing agent like lithium aluminum hydride in a time-controlled manner.[12]
-
Fractional distillation under reduced pressure is a common method for purifying 2-chloropropan-1-ol.[12] For analytical purposes, chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed for both purification and analysis.
The analysis of chloropropanols, including chiral variants, often involves chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the detection and quantification of chloropropanols in various matrices.[9][10][11][13]
-
Sample Preparation: Samples may require extraction and derivatization to improve volatility and detection sensitivity.[10] Common derivatizing agents include heptafluorobutyrylimidazole or phenylboronic acid.[11][13]
-
Instrumentation: A typical setup includes a gas chromatograph with a capillary column (e.g., DB-5MS) coupled to a mass selective detector.[9]
-
Analysis: The derivatized analytes are separated on the GC column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]
-
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for determining the enantiomeric excess of chiral compounds.[14][15][16][17]
Safety and Handling
Detailed safety information for chloropropanols can be found in their respective Safety Data Sheets (SDS). The following is a summary of general safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.
-
Storage: Store in a cool, well-ventilated place away from heat and ignition sources. Keep containers tightly closed.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water.
-
Seek immediate medical attention if symptoms persist.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of a chiral compound like (S)-(+)-2-Chloropropan-1-ol.
References
- 1. 2-Chloropropan-1-ol | 78-89-7 | Benchchem [benchchem.com]
- 2. (S)-(+)-2-Chloro-1-propanol [webbook.nist.gov]
- 3. 1-Propanol, 2-chloro-, (2R)- | C3H7ClO | CID 181530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. homework.study.com [homework.study.com]
- 7. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2-Chloropropane(75-29-6) IR Spectrum [m.chemicalbook.com]
- 9. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Chloropropanol Fatty Acid Esters in Refined Corn Oil Using GC-MS [gavinpublishers.com]
- 11. agriculturejournals.cz [agriculturejournals.cz]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Chiral analysis - Wikipedia [en.wikipedia.org]
